Einecs 306-416-1
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Overview
Description
Einecs 306-416-1, also known as (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol, is a fatty alcohol compound. It is characterized by its colorless liquid form and aromatic odor. This compound is soluble in organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol involves specific synthetic steps or extraction from natural plants. The synthetic route typically includes the controlled reaction of specific precursors under defined conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
(E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols .
Scientific Research Applications
(E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol include:
- (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol
- (6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosadeca-1,6,10,14,18,22-hexaen-3-ol .
Uniqueness
The uniqueness of (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol lies in its specific structure and properties, which make it suitable for various applications in different fields. Its solubility in organic solvents and aromatic odor are distinct characteristics that differentiate it from other similar compounds .
Properties
CAS No. |
97232-74-1 |
---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol |
InChI |
InChI=1S/C30H50O/c1-24(2)14-11-17-28(7)20-12-18-26(5)15-9-10-16-27(6)19-13-21-29(8)22-23-30(31)25(3)4/h14-16,20-21,30-31H,3,9-13,17-19,22-23H2,1-2,4-8H3/b26-15+,27-16+,28-20+,29-21+ |
InChI Key |
JLUBMMAQMKVTGL-RLROCYJYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(=C)C)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(=C)C)O)C)C)C |
Origin of Product |
United States |
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